Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
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Overview
Description
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molar mass of 166.22 g/mol This compound is characterized by its unique tricyclic structure, which includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include functional group modifications to introduce the acetate and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetate group can produce an alcohol .
Scientific Research Applications
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism by which Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its potential anti-inflammatory effects may be mediated through inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
Uniqueness
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological properties .
Properties
CAS No. |
32426-26-9 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
8-tricyclo[3.2.1.02,4]octanyl acetate |
InChI |
InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |
InChI Key |
WHVJMEKNSSSAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2CCC1C3C2C3 |
Origin of Product |
United States |
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